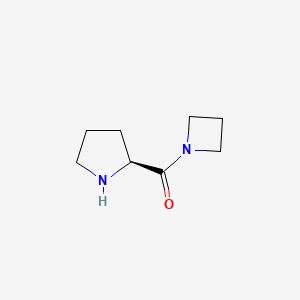

(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone

Description

Properties

IUPAC Name |

azetidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(10-5-2-6-10)7-3-1-4-9-7/h7,9H,1-6H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUKVTOWYORTSH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone physical properties

An In-depth Technical Guide to the Physicochemical Characterization of (S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of distinct heterocyclic scaffolds is a proven strategy for generating novel molecular entities with unique pharmacological profiles. The compound this compound represents a compelling example of this design philosophy, covalently linking a strained four-membered azetidine ring with a five-membered pyrrolidine ring via an amide bond. The azetidine moiety is a valuable surrogate for amino acids, prized for the conformational constraints it imposes, which can lead to enhanced receptor binding affinity.[1] Similarly, the pyrrolidine ring is a ubiquitous feature in a vast array of natural products and pharmaceuticals.

This guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only a summary of known data but also detailed, field-proven experimental protocols for the determination of these properties. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing discovery and development programs.

Compound Identification and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent characterization. The fundamental identifiers for the title compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 760177-75-1 | [2] |

| Molecular Formula | C₈H₁₄N₂O | [2] |

| Molecular Weight | 154.21 g/mol | Computed |

| Canonical SMILES | C1CC(N1)C(=O)N2CCCC2 | - |

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that for many novel or specialized research compounds, extensive experimental data is not always available in public literature. Therefore, this guide will focus on the robust methodologies required to determine these values empirically.

| Physical Property | Experimental Value | Notes |

| Physical State | To be determined | Likely a solid or oil at room temperature. |

| Melting Point | To be determined | A sharp melting point range is an indicator of high purity. |

| Boiling Point | To be determined | High boiling point expected due to amide group and potential for hydrogen bonding. |

| Solubility | To be determined | Expected to have some solubility in water and polar organic solvents. |

| pKa | To be determined | The pyrrolidine nitrogen is basic and will have a corresponding pKa. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for determining the essential physical properties of a novel small molecule like this compound.

Melting Point Determination

Rationale: The melting point is a critical physical property that provides information on purity. A pure crystalline compound will have a sharp melting point range of 0.5-1.0°C. Impurities depress and broaden the melting range.[3] The Mel-Temp apparatus method is a common and reliable technique.

Protocol:

-

Sample Preparation: Place a small amount of the dry, solid compound onto a clean, dry watch glass. Finely powder the sample if necessary.

-

Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the sample powder. A small amount of sample (2-3 mm in height) should enter the tube.

-

Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to compact the sample tightly at the bottom.[3]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of a Mel-Temp apparatus.

-

Rapid Preliminary Measurement: Heat the sample rapidly (10-20°C per minute) to get an approximate melting point.[3] This saves time in the subsequent accurate determination.

-

Accurate Measurement: Allow the apparatus to cool well below the approximate melting point. Using a fresh sample, begin heating again, but at a much slower rate (1-2°C per minute) once the temperature is within 20°C of the approximate melting point.[4]

-

Data Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂.[5]

Solubility Determination

Rationale: Understanding a compound's solubility in various solvents is fundamental for reaction setup, purification, formulation, and assessing its potential behavior in biological systems. A systematic approach using a flowchart is most effective.[6]

Protocol:

-

Water Solubility:

-

To a small test tube, add ~25 mg of the compound.

-

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[7]

-

If the compound dissolves completely, it is classified as water-soluble. Test the resulting solution with litmus or pH paper. A pH below 5 suggests an acidic compound, while a pH above 8 suggests a basic compound (like the amine in the pyrrolidine ring).[6][8]

-

-

Aqueous Acid/Base Solubility (for water-insoluble compounds):

-

5% HCl Test: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous HCl. Shake vigorously. Dissolution indicates the presence of a basic functional group, such as an amine.[7] This is expected for the pyrrolidine nitrogen.

-

5% NaOH Test: To a fresh sample (~25 mg), add 0.75 mL of 5% aqueous NaOH. Shake vigorously. Dissolution would indicate the presence of an acidic functional group (e.g., phenol, carboxylic acid).[7]

-

5% NaHCO₃ Test: If soluble in NaOH, test a fresh sample with 5% aqueous NaHCO₃. Bicarbonate is a weaker base and will only dissolve strongly acidic compounds like carboxylic acids.[6]

-

-

Organic Solvent Solubility: Test solubility in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, hexanes) using a similar procedure to qualitatively assess polarity.

Caption: A logical workflow for determining the solubility class of an organic compound.

Spectroscopic Analysis Protocols

Rationale: Spectroscopic techniques provide direct insight into the molecular structure, confirming identity and integrity. Proper sample preparation is paramount for acquiring high-quality data.[9][10]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[9][11]

-

Transfer: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[9]

-

Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HSQC) spectra. These experiments are essential for unambiguous structure elucidation.[11]

-

Expected ¹H NMR Signals: Protons on the azetidine and pyrrolidine rings will appear in the aliphatic region (typically 1.5-4.5 ppm). The specific chemical shifts will be influenced by the amide bond and the stereochemistry.

-

Expected ¹³C NMR Signals: The carbonyl carbon of the amide will be the most downfield signal (typically 165-175 ppm). The other 7 carbons of the heterocyclic rings will appear in the aliphatic region.

Protocol 2: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique for polar molecules like this one, which will likely produce an abundant molecular ion.[12][13]

-

Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z).[13]

-

Data Interpretation:

-

Molecular Ion (M+H)⁺: For this compound (C₈H₁₄N₂O, MW = 154.21), the primary ion observed in positive mode ESI would be the protonated molecule [M+H]⁺ at an m/z of approximately 155.22.

-

High-Resolution MS (HRMS): Accurate mass measurement can confirm the elemental composition of the molecule.[14]

-

Caption: A generalized workflow for the spectroscopic analysis of a novel organic compound.

Conclusion

The thorough physicochemical characterization of this compound is an essential prerequisite for its application in research and development. While publicly available experimental data on this specific molecule is limited, this guide provides the necessary framework and detailed protocols for its empirical determination. By systematically applying these methods for measuring melting point, solubility, and spectroscopic properties, researchers can generate the high-quality, reliable data needed to confirm the structure, assess purity, and advance the scientific understanding of this and other novel chemical entities.

References

- Vertex AI Search, EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Parchem, this compound (Cas 760177-75-1).

- Benchchem, Azetidin-3-yl(2-(1-hydroxyethyl)pyrrolidin-1-yl)methanone.

- The Royal Society of Chemistry, Methodology for Accurate Mass Measurement of Small Molecules.

- Vedantu, Melting Point Determination of Organic Compounds: Chemistry Guide.

- Unknown, Melting point determination.

- PubMed Central, Physics-Based Solubility Prediction for Organic Molecules.

- Cerritos College, Organic Chemistry 211 Laboratory Melting Point Measurement.

- Quora, How can you determine the solubility of organic compounds?.

- PubMed Central, Advances in structure elucidation of small molecules using mass spectrometry.

- Springer Nature Experiments, Mass Spectrometry Protocols and Methods.

- Clarion University, Determination of Melting Point.

- Iowa State University, NMR Sample Preparation | Chemical Instrumentation Facility.

- OpenStax, 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry.

- Benchchem, Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.

- Unknown, Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Scribd, Procedure For Determining Solubility of Organic Compounds | PDF.

- Unknown, experiment (1) determination of melting points.

- Biocompare.com, Prepping Small Molecules for Mass Spec.

Sources

- 1. benchchem.com [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. cerritos.edu [cerritos.edu]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. pennwest.edu [pennwest.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. biocompare.com [biocompare.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 14. rsc.org [rsc.org]

(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone CAS number 760177-75-1

An In-Depth Technical Guide to (S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone (CAS 760177-75-1): A Privileged Scaffold for Drug Discovery

Executive Summary

This compound is a chiral molecule that marries two highly significant scaffolds in modern medicinal chemistry: the pyrrolidine ring derived from the natural amino acid L-proline, and the conformationally constrained four-membered azetidine ring. While public domain research focusing exclusively on this specific compound (CAS 760177-75-1) is sparse, an analysis of its constituent moieties reveals its significant potential as a versatile building block and a core fragment in the design of novel therapeutics. This guide provides a detailed examination of its structural features, proposes a robust synthetic pathway, explores its probable biological applications based on established structure-activity relationships of related compounds, and outlines essential safety protocols. For researchers in drug development, this molecule represents an intriguing starting point for creating libraries of complex, three-dimensional chemical entities aimed at a range of biological targets.

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized below. These data are compiled from chemical supplier catalogs, as dedicated experimental studies are not widely published.

| Property | Value | Source(s) |

| CAS Number | 760177-75-1 | Parchem[1] |

| Molecular Formula | C₈H₁₄N₂O | Parchem[1] |

| Molecular Weight | 154.21 g/mol | Parchem[1] |

| Synonyms | (S)-(Azetidin-1-yl)(pyrrolidin-2-yl)methanone | Parchem[1] |

| Canonical SMILES | C1CN(C1)C(=O)C2CCCN2 | |

| Appearance | Not specified (likely a solid or oil) |

Note: A minor discrepancy exists in public databases where CAS 760177-75-1 has also been linked to "2-Cyano-2-ethylpentanamide"[2]. However, the predominant assignment by multiple chemical vendors confirms its identity as this compound.

Structural and Mechanistic Analysis

The therapeutic potential of this molecule can be inferred by dissecting its two core components. The combination of these privileged scaffolds suggests a synergistic effect, creating a rigid yet stereochemically complex structure ideal for specific enzymatic interactions.

The (S)-Pyrrolidine-2-carboxamide Moiety: A Chiral Core

The pyrrolidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals and natural products.[3][4] Its prevalence is due to several key factors:

-

Privileged Scaffold: It provides an ideal three-dimensional architecture that can effectively explore pharmacological space.[3] More than 20 FDA-approved drugs contain this moiety.[5]

-

Chiral Integrity: Derived from L-proline, the (S)-stereocenter is crucial. Biological targets, being chiral themselves, often exhibit stereospecific binding, meaning only one enantiomer will be active.[6]

-

Synthetic Versatility: L-proline is an inexpensive and readily available starting material for synthesizing a wide array of derivatives.[4][7]

-

Bioactivity: The pyrrolidine carboxamide structure is a known pharmacophore. For instance, this motif is the basis for a novel class of potent inhibitors of InhA, a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, making it a promising lead for new anti-TB drugs.[6][8]

The Azetidine Moiety: A Conformational Anchor

The four-membered azetidine ring is a "bioisostere" often used to replace other cyclic or acyclic structures in drug design.[9] Its small size and inherent ring strain impart significant conformational rigidity.

-

Enzyme Inhibition: Azetidinones (β-lactams) are famously the core of penicillin and cephalosporin antibiotics.[10][11] This family of compounds functions by inhibiting enzymes involved in bacterial cell wall synthesis.[12] Beyond antibiotics, azetidine derivatives are explored as inhibitors for a wide range of enzymes, including proteases and lipases, and have shown potential in treating inflammatory diseases and metabolic disorders.[13][14]

-

Structural Constraint: The rigidity of the azetidine ring can lock a molecule into a specific conformation that is optimal for binding to a target receptor, thereby increasing potency and selectivity.[9]

The logical connection between these structural features and their potential applications is illustrated below.

Sources

- 1. parchem.com [parchem.com]

- 2. parchem.com [parchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. enamine.net [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. tijer.org [tijer.org]

- 11. chemijournal.com [chemijournal.com]

- 12. ijsr.net [ijsr.net]

- 13. benchchem.com [benchchem.com]

- 14. iipseries.org [iipseries.org]

A Comprehensive Technical Guide to (S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone: Structure, Stereochemistry, and Characterization

Executive Summary: This document provides an in-depth technical analysis of (S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By combining a conformationally constrained azetidine ring with a chiral pyrrolidine scaffold derived from the natural amino acid (S)-proline, this molecule serves as a valuable building block for creating sophisticated peptidomimetics and novel therapeutic agents. This guide details its molecular structure, stereochemical integrity, stereoselective synthesis, and comprehensive analytical characterization methodologies. The protocols and insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their work.

Introduction: The Azetidine-Pyrrolidine Amide Scaffold

Significance in Medicinal Chemistry

The fusion of azetidine and pyrrolidine rings into a single molecular entity creates a scaffold with compelling properties for drug design. The four-membered azetidine ring introduces significant conformational rigidity, which can enhance binding specificity to biological targets like enzymes and receptors by reducing the entropic penalty upon binding.[1] This scaffold is recognized as a valuable surrogate for natural amino acids in peptidomimetics.[2] The pyrrolidine ring, particularly when derived from proline, provides a well-defined stereochemical and structural motif prevalent in nature. The combination of these two heterocycles in molecules like this compound offers a unique topology for exploring chemical space and developing potent and selective modulators of biological pathways.[2]

Overview of the Target Molecule

This compound (CAS 760177-75-1) is a synthetic compound featuring an amide bond linking the secondary nitrogen of an azetidine ring to the C1 carboxyl group of an (S)-pyrrolidine ring.[3] The absolute stereochemistry is defined at the C2 position of the pyrrolidine ring, inherited from its precursor, (S)-proline. This specific configuration is critical, as stereoisomers often exhibit vastly different pharmacological activities and metabolic profiles. This guide will explore the essential aspects of this molecule from its fundamental structure to its detailed analysis.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecule consists of a central carbonyl group bridging the two heterocyclic systems. The azetidine ring is attached via its nitrogen atom, forming a tertiary amide. The pyrrolidine ring is attached at its C2 position, which is a chiral center.

Caption: Stereoselective synthesis workflow via amide coupling.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a self-validating system for the synthesis, purification, and confirmation of the target compound.

Materials:

-

N-Boc-(S)-proline (or (S)-proline)

-

Azetidine hydrochloride

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

-

Anhydrous MgSO₄

-

(For deprotection if using Boc-proline): Trifluoroacetic acid (TFA), Dichloromethane (DCM)

Methodology:

-

Reactant Preparation (Causality: Neutralization of Salt):

-

To a solution of azetidine hydrochloride (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq) slowly at 0 °C. The base is essential to liberate the free secondary amine from its hydrochloride salt, making it nucleophilic for the subsequent coupling reaction.

-

-

Carboxylic Acid Activation (Causality: Formation of Active Ester):

-

In a separate flask, dissolve N-Boc-(S)-proline (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15-20 minutes at room temperature. HATU is a highly efficient coupling reagent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. DIPEA acts as the base to facilitate this activation.

-

-

Coupling Reaction (Causality: Amide Bond Formation):

-

Slowly add the activated N-Boc-(S)-proline solution to the azetidine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress should be monitored by TLC or LC-MS to ensure completion.

-

-

Aqueous Work-up (Causality: Removal of Reagents):

-

Dilute the reaction mixture with EtOAc.

-

Wash sequentially with saturated aq. NaHCO₃ (to remove unreacted acid and HATU byproducts) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product via flash column chromatography on silica gel (using a gradient of hexane/EtOAc) to yield Boc-protected this compound.

-

-

Deprotection (if necessary):

-

Dissolve the purified Boc-protected intermediate in DCM.

-

Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.

-

Concentrate under reduced pressure and re-dissolve in a minimal amount of solvent. Neutralize with a base (e.g., NaHCO₃) during a subsequent work-up or purify as the TFA salt to obtain the final title compound.

-

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of the final product.

-

Expected ¹H NMR Spectrum (in CDCl₃, ~400 MHz):

-

Pyrrolidine Protons: A complex multiplet region between ~3.5-3.8 ppm (for the C2-H methine proton) and multiplets between ~1.8-2.2 ppm for the remaining 6 protons at C3, C4, and C5. The C2 proton will be coupled to the adjacent C3 protons.

-

Azetidine Protons: Two distinct signals are expected due to the ring strain and geometry. A triplet around ~4.0-4.2 ppm for the two protons at C7/C9 adjacent to the nitrogen, and a quintet/multiplet around ~2.2-2.4 ppm for the C8 protons.

-

NH Proton: A broad singlet may be observed for the pyrrolidine N-H proton if not exchanged with the solvent.

-

-

Expected ¹³C NMR Spectrum (in CDCl₃, ~100 MHz):

-

Carbonyl Carbon: A signal in the downfield region, typically ~170-175 ppm.

-

Pyrrolidine Carbons: C2 (~58-62 ppm), C5 (~45-48 ppm), and C3/C4 (~25-30 ppm).

-

Azetidine Carbons: C7/C9 (~50-55 ppm) and C8 (~15-20 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Ionization: Using Electrospray Ionization (ESI), the molecule is expected to show a strong protonated molecular ion [M+H]⁺ at m/z 155.12.

-

Fragmentation Pattern: The amide bond is susceptible to fragmentation. Key expected fragments would arise from the cleavage of this bond.

Caption: Predicted ESI-MS fragmentation pathway.

Chiral Analysis

Ensuring the enantiomeric purity of the final product is critical for its use in drug development. Chiral HPLC is the standard method for this analysis. [4] Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection (Causality: Enantioselective Interaction):

-

Select a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak AD-H or Chiralcel OD-H) are highly effective for separating a wide range of chiral compounds. [5]2. Mobile Phase Preparation (Causality: Elution and Resolution):

-

Prepare a mobile phase, typically in normal phase mode. A common system is a mixture of a nonpolar solvent like n-hexane or heptane with a polar modifier like isopropanol (IPA) or ethanol. [5]A typical starting point is 90:10 Hexane:IPA.

-

-

Method Development:

-

Inject a sample of the racemic compound (if available) to confirm the separation of the (S) and (R) enantiomers.

-

Optimize the mobile phase composition (i.e., the percentage of alcohol) to achieve baseline resolution (Rs > 1.5) with a reasonable retention time.

-

-

Analysis:

-

Inject the synthesized (S)-enantiomer. The resulting chromatogram should show a single, sharp peak corresponding to the retention time of the (S)-enantiomer established with the racemic standard.

-

Calculate the enantiomeric excess (% ee) by integrating the peak areas of both enantiomers if the undesired (R)-enantiomer is detected.

-

Applications and Future Directions

Role as a Building Block in Drug Discovery

This compound is an ideal scaffold for elaboration in fragment-based or lead optimization campaigns. The secondary amine of the pyrrolidine ring can be functionalized to introduce diverse substituents, allowing for systematic exploration of structure-activity relationships (SAR). Its rigid nature helps in designing ligands with pre-organized conformations for improved target affinity. [6]

Potential Pharmacological Relevance

While specific biological activity for this exact compound is not widely reported, its structural motifs are present in numerous pharmacologically active agents. For instance, azetidine-containing compounds have been investigated as inhibitors of enzymes like monoacylglycerol lipase (MAGL) and Janus kinase (JAK). [1][2]Pyrrolidine derivatives are known to target a vast range of systems, including transporters for dopamine and norepinephrine. [6]This scaffold is therefore a promising starting point for developing novel CNS agents, enzyme inhibitors, or modulators of protein-protein interactions.

Conclusion

This compound represents a structurally elegant and synthetically accessible chiral building block. Its value lies in the unique combination of the conformationally rigid azetidine ring and the naturally derived pyrrolidine stereocenter. The detailed methodologies for its synthesis and comprehensive characterization provided in this guide equip researchers with the necessary tools to confidently produce and validate this compound. Its potential for elaboration into more complex molecules ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents.

References

-

Azetidin-1-yl(7-(4-(2-(6-methoxypyridin-2-yl)ethyl)piperazin-1-yl)benzofuran-2-yl)methanone | C24H28N4O3 - PubChem. [Link]

-

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride | C8H15ClN2O - PubChem. [Link]

-

Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone | C9H16N2O - PubChem. [Link]

-

Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. [Link]

-

azetidin-1-yl(2H-pyridin-1-yl)methanone | C9H12N2O - PubChem. [Link]

-

Enantiomeric Separation of New Chiral Azole Compounds - MDPI. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. [Link]

-

Azetidin-2-one Versus Chroman-2-one: Application of 1H-13C COSY NMR and Mass Spectroscopy in Structure Elucidation-Class of Compounds | Request PDF - ResearchGate. [Link]

-

Azetidin-1-yl-(5-chloro-2-pyridinyl)methanone | C9H9ClN2O - PubChem. [Link]

-

[4-(Azepan-1-yl)piperidin-1-yl]-[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]methanone. [Link]

-

CHIRAL SEPARATION OF (2S,9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R,9R) - ResearchGate. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues - Drugs.ie. [Link]

Sources

A Technical Guide to (S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone: Synthesis, Properties, and Pharmacological Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the heterocyclic compound (S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone, focusing on its chemical identity, probable synthetic pathways, and the rich pharmacological potential derived from its constituent structural motifs. As a molecule combining the strained azetidine ring with the versatile pyrrolidine scaffold, it represents a compelling subject for research in medicinal chemistry and drug discovery.

Core Chemical Identity and Nomenclature

This compound is a chiral organic compound featuring a central ketone group linking an azetidine ring via its nitrogen atom and a pyrrolidine ring at the 2-position. The "(S)" designation specifies the stereochemistry at the chiral center of the pyrrolidine ring, which is derived from the natural amino acid L-proline.

| Identifier | Value | Source |

| IUPAC Name | azetidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone | [1] |

| CAS Number | 76077-75-1 | [2] |

| Molecular Formula | C₈H₁₄N₂O | [2] |

| Synonyms | (2S)-2-(AZETIDINE-1-CARBONYL)PYRROLIDINE, Azetidine,1-(2-pyrrolidinylcarbonyl)-,(S)-(9CI), SCHEMBL3332858 | [1] |

Structural and Physicochemical Analysis

The structure of this compound is a deliberate fusion of two pharmacologically significant saturated heterocycles.

-

Azetidine Ring : This four-membered nitrogen-containing ring is conformationally constrained. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target and can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[3] Azetidine cores are found in various pharmaceutically active compounds and are considered valuable scaffolds in peptidomimetics.[4]

-

Pyrrolidine Ring : As a five-membered saturated heterocycle, the pyrrolidine ring is a cornerstone of many natural products and synthetic drugs.[5] Its non-planar, puckered structure allows for three-dimensional exploration of chemical space, which is often crucial for optimizing interactions within protein binding pockets and can improve properties like solubility and cell permeability.[3][5]

The combination of these two rings suggests a molecule with a unique conformational profile, balancing rigidity and flexibility for potential interactions with a diverse range of biological targets.

Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 154.21 g/mol | PubChem |

| XLogP3 | -0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | PubChem |

| Complexity | 165 | PubChem |

Note: These properties are computationally derived for the parent molecule and provide estimates for key drug-like characteristics.

Probable Synthetic Strategy: Amide Coupling

Causality of Experimental Choices:

-

(S)-Proline as Starting Material : Using the enantiomerically pure amino acid (S)-proline (or L-proline) is the most direct way to ensure the desired (S)-stereochemistry in the final product, eliminating the need for chiral separation.

-

Carboxylic Acid Activation : A direct reaction between an amine (azetidine) and a carboxylic acid ((S)-proline) is generally not feasible without high temperatures. Activating the carboxyl group is essential for the reaction to proceed under mild conditions, preserving the integrity of the small, potentially sensitive rings. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are standard choices because they are highly efficient, suppress side reactions, and minimize racemization of the chiral center.

-

Base (DIPEA) : A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is required to neutralize the acid formed during the reaction (from the coupling reagent and the protonated amine starting material, if used as a salt), driving the equilibrium towards product formation without competing in the coupling reaction itself.

-

Solvent (DMF) : A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve a wide range of organic reactants, including amino acids and coupling reagents, ensuring a homogeneous reaction mixture.

Detailed Step-by-Step Protocol (Hypothetical)

-

Reactant Preparation : In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-proline (1.0 equivalent) in anhydrous DMF.

-

Activation : To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.

-

Amine Addition : Add azetidine (1.2 equivalents) to the reaction mixture. The azetidine can be added neat or as a solution in DMF.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting (S)-proline is consumed (typically 2-12 hours).

-

Workup and Extraction : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and acidic byproducts), water, and finally, a saturated brine solution (to aid in phase separation).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Biological and Pharmacological Context

The therapeutic potential of this molecule is inferred from the extensive history of its constituent scaffolds in drug development. The azetidinone (a cyclic amide, related to β-lactams) and pyrrolidine moieties are privileged structures in medicinal chemistry.

-

Azetidinone Core and its Analogs : The four-membered azetidinone ring is famously the core of β-lactam antibiotics, which inhibit bacterial cell wall synthesis.[6] Beyond this, azetidinone derivatives have been investigated for a vast array of biological activities, including antimicrobial, antitubercular, anticancer, anti-inflammatory, and enzyme inhibitory effects (e.g., inhibiting serine proteases).[6][7][8] The inherent ring strain of the azetidine contributes to its chemical reactivity and potential for covalent interaction with enzyme targets.

-

Pyrrolidine Scaffold in CNS and Beyond : The pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS).[3] Its three-dimensional structure is well-suited for binding to receptors and enzymes. The pyrrolidine nucleus is a key component in compounds with demonstrated anticonvulsant, antinociceptive, and receptor antagonist activities.[5]

The hybridization of these two scaffolds in a single molecule could lead to synergistic effects or a novel pharmacological profile. The rigid azetidine could properly orient the pyrrolidine moiety for optimal binding to a specific target, potentially leading to high-affinity ligands for CNS receptors or novel enzyme inhibitors.

Caption: Pharmacological potential derived from the molecule's structural components.

Conclusion and Future Directions

This compound is a structurally intriguing molecule that stands at the intersection of well-validated medicinal chemistry scaffolds. Its synthesis should be readily achievable via standard peptide coupling protocols. The key value of this compound lies in its potential as a novel chemical probe or a starting point for lead optimization campaigns. Future research should focus on its synthesis, characterization, and screening against a panel of biological targets, particularly those where the unique conformational properties conferred by the azetidine-pyrrolidine combination could lead to novel activity, such as CNS receptors, bacterial enzymes, or proteases.

References

-

PubChem. Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride. [Link]

-

TIJER. BIOACTIVE AZETIDINONE: A REVIEW. [Link]

-

IIP Series. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]

Sources

- 1. Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride | C8H15ClN2O | CID 118992147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone | C9H16N2O | CID 550904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. azetidin-1-yl(2H-pyridin-1-yl)methanone | C9H12N2O | CID 149952515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Octyltriethoxysilane | C14H32O3Si | CID 76262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Pyrrolidin-1-yl(1H-1,2,3-triazol-1-yl)methanone | C7H10N4O | CID 46829239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. triethoxycaprylylsilane, 2943-75-1 [thegoodscentscompany.com]

A Comprehensive Guide to the Spectroscopic Characterization of (S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone

Abstract

(S)-Azetidin-1-yl(pyrrolidin-2-yl)methanone is a chiral molecule incorporating both azetidine and pyrrolidine rings, structural motifs of significant interest in medicinal chemistry and drug development.[1][2] As a derivative of L-proline, it serves as a constrained peptide mimetic, a valuable scaffold for introducing specific conformational biases in bioactive molecules.[3] Accurate structural elucidation and purity assessment are paramount for its application. This technical guide provides a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of this compound. We present predicted spectral data, detailed, field-proven experimental protocols, and an in-depth analysis of the expected spectral features, explaining the causal links between molecular structure and spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. For this compound, ¹H and ¹³C NMR will not only confirm the core structure but also provide critical information regarding the stereochemistry and conformational dynamics, such as amide bond rotamers.[4]

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following data are predicted based on established chemical shift principles and analysis of structurally related azetidine and proline derivatives.[5][6][7] The presence of the chiral center at C2 of the pyrrolidine ring renders adjacent methylene protons diastereotopic, which are expected to appear as distinct and complex multiplets. Furthermore, due to the restricted rotation around the amide C-N bond, it is possible to observe two sets of signals (rotamers) for nearby protons and carbons, although one conformer is typically dominant.[4]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Notes |

|---|---|---|---|---|

| H-2 (Pyrrolidine) | ~4.5 - 4.7 | dd | J ≈ 8.5, 3.5 | Methine proton alpha to carbonyl and nitrogen. Position is deshielded by both groups. |

| H-3', H-3'' (Pyrrolidine) | ~1.9 - 2.2 | m | - | Diastereotopic methylene protons. |

| H-4', H-4'' (Pyrrolidine) | ~1.8 - 2.0 | m | - | Methylene protons. |

| H-5', H-5'' (Pyrrolidine) | ~3.2 - 3.4 | m | - | Methylene protons adjacent to the secondary amine nitrogen. |

| H-2', H-2'' (Azetidine) | ~4.0 - 4.3 | t | J ≈ 7.5 | Methylene protons adjacent to the amide nitrogen, deshielded. Two signals possible for rotamers. |

| H-3', H-3'' (Azetidine) | ~2.2 - 2.4 | p | J ≈ 7.5 | Methylene protons beta to the amide nitrogen. |

| NH (Pyrrolidine) | ~1.5 - 2.5 | br s | - | Broad singlet, exchangeable with D₂O. Position can vary significantly. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

|---|---|---|

| C=O | ~170 - 173 | Amide carbonyl carbon, characteristic chemical shift. |

| C-2 (Pyrrolidine) | ~58 - 61 | Methine carbon alpha to nitrogen and carbonyl. |

| C-5 (Pyrrolidine) | ~45 - 48 | Methylene carbon alpha to secondary amine nitrogen. |

| C-2' (Azetidine) | ~50 - 55 | Methylene carbons alpha to the amide nitrogen. High-field shift due to ring strain.[5] |

| C-3 (Pyrrolidine) | ~28 - 32 | Methylene carbon. |

| C-4 (Pyrrolidine) | ~24 - 27 | Methylene carbon. |

| C-3' (Azetidine) | ~15 - 20 | Methylene carbon beta to the amide nitrogen. |

Standard Experimental Protocol for NMR Data Acquisition

The integrity of NMR data is directly dependent on a meticulous experimental approach. This protocol is designed to yield high-resolution spectra suitable for full structural assignment.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound. The choice of mass is a balance between achieving good signal-to-noise (S/N) in a reasonable time and conserving the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.

-

-

Instrument Setup & Shimming:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent. The lock signal provides a stable magnetic field reference.

-

Shim the magnetic field. This critical step homogenizes the magnetic field across the sample volume to achieve sharp, symmetrical peaks and high resolution. Automated shimming routines are standard on modern spectrometers.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. A spectral width of ~12 ppm, centered at ~6 ppm, is typically sufficient. Use a 30° or 45° pulse angle to avoid saturation and allow for faster repetition rates. Acquire at least 16 scans for good S/N.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is necessary. Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is required to achieve adequate S/N.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). These experiments are invaluable for tracing proton-proton and proton-carbon connectivities, respectively.[8]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is referenced to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C spectra.

-

Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each peak.

-

Workflow Visualization: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of specific functional groups within a molecule. For this compound, the most informative absorption bands will be those corresponding to the tertiary amide and the secondary amine.

Predicted IR Spectroscopic Data

The presence of the amide functional group gives rise to several characteristic absorption bands, with the C=O stretch (Amide I band) being particularly intense and diagnostic.[9][10]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Notes |

|---|---|---|---|

| ~3350 - 3310 | N-H Stretch | Medium | Characteristic of a secondary amine (pyrrolidine NH). May be broad.[11] |

| ~2960 - 2850 | C-H Stretch (sp³) | Strong | Aliphatic C-H stretching from the azetidine and pyrrolidine rings. |

| ~1650 - 1630 | C=O Stretch (Amide I) | Strong, Sharp | Diagnostic for a tertiary amide. The frequency is slightly lower than for ketones due to resonance with the nitrogen lone pair.[4][12] |

| ~1450 - 1400 | C-N Stretch | Medium-Strong | Stretching vibration of the amide C-N bond. |

Standard Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity, speed, and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a common cause of weak, poor-quality spectra.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing & Cleaning: The resulting spectrum is automatically background-corrected. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft wipe after analysis.

Workflow Visualization: IR Analysis

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition.

Predicted Mass Spectrometric Data

The compound has the molecular formula C₈H₁₄N₂O. With two nitrogen atoms, it is expected to have an even nominal molecular weight, consistent with the Nitrogen Rule.[13][14] Fragmentation is likely to occur via alpha-cleavage, which is the characteristic pathway for amines, involving the cleavage of a C-C bond adjacent to a nitrogen atom.[15][16]

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Value (Predicted) | Ion | Rationale & Notes |

|---|---|---|

| 155.1184 | [M+H]⁺ | Molecular Ion Peak (Protonated): The most critical peak confirming the molecular mass. Calculated exact mass for C₈H₁₅N₂O⁺ is 155.1184. |

| 126 | [M-C₂H₄]⁺ or [M-CO]⁺ | Possible fragmentation, though less common. |

| 97 | [C₅H₉N₂]⁺ | Fragmentation resulting from cleavage of the azetidine ring. |

| 83 | [C₅H₇O]⁺ | Result of alpha-cleavage at the C2-C3 bond of the pyrrolidine ring, followed by rearrangement. |

| 70 | [C₄H₈N]⁺ | A common fragment for proline-containing structures, representing the iminium ion of the pyrrolidine ring after loss of the azetidinyl-carbonyl group.[17] |

| 56 | [C₃H₆N]⁺ | Represents the azetidine iminium ion fragment. |

Standard Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) is often added to promote protonation and enhance the signal in positive ion mode.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Parameter Optimization: Optimize key ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and intense ion signal for [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺ at m/z 155.12) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate a product ion spectrum.

Workflow Visualization: MS Analysis

Caption: Workflow for ESI-MS spectroscopic analysis.

Conclusion

The structural verification of this compound relies on the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework and stereochemical insights. IR spectroscopy offers rapid confirmation of essential amide and amine functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition while providing structural validation through predictable fragmentation patterns. The protocols and predicted data herein serve as a robust reference for researchers and scientists engaged in the synthesis, quality control, and application of this important heterocyclic building block.

References

-

Singh, S. (n.d.). Infrared spectroscopic studies of amides and anilides. Accessed January 15, 2026. Available from: [Link]

-

Katritzky, A. R., & Ambler, A. P. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Accessed January 15, 2026. Available from: [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Amides. Accessed January 15, 2026. Available from: [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Accessed January 15, 2026. Available from: [Link]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Accessed January 15, 2026. Available from: [Link]

-

JoVE. (2023). Video: Mass Spectrometry of Amines. Accessed January 15, 2026. Available from: [Link]

-

PubMed Central (PMC). (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Accessed January 15, 2026. Available from: [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Accessed January 15, 2026. Available from: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Accessed January 15, 2026. Available from: [Link]

-

ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Accessed January 15, 2026. Available from: [Link]

-

PubMed Central (PMC). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Accessed January 15, 2026. Available from: [Link]

-

Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Accessed January 15, 2026. Available from: [Link]

-

ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Accessed January 15, 2026. Available from: [Link]

-

ResearchGate. (n.d.). Characterization of Zn (l-Proline)2 complex using spectroscopic techniques and DFT analysis. Accessed January 15, 2026. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Accessed January 15, 2026. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Accessed January 15, 2026. Available from: [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Accessed January 15, 2026. Available from: [Link]

-

PubChem. (n.d.). Pyrrolidin-1-yl(pyrrolidin-2-yl)methanone. Accessed January 15, 2026. Available from: [Link]

-

PubChem. (n.d.). Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride. Accessed January 15, 2026. Available from: [Link]

-

PubChem. (n.d.). azetidin-1-yl(2H-pyridin-1-yl)methanone. Accessed January 15, 2026. Available from: [Link]

-

National Institutes of Health (NIH). (2022). Rapid and Nondestructive Detection of Proline in Serum Using Near-Infrared Spectroscopy and Partial Least Squares. Accessed January 15, 2026. Available from: [Link]

-

MDPI. (2023). A New Approach in Prebiotic Chemistry Studies: Proline Sorption Triggered by Mineral Surfaces Analysed Using XPS. Accessed January 15, 2026. Available from: [Link]

-

PubChem. (n.d.). [4-(Azepan-1-yl)piperidin-1-yl]-[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]methanone. Accessed January 15, 2026. Available from: [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Accessed January 15, 2026. Available from: [Link]

-

ResearchGate. (2018). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Accessed January 15, 2026. Available from: [Link]

-

ACS Publications. (n.d.). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor. Accessed January 15, 2026. Available from: [Link]

-

PubChem. (n.d.). Azetidin-1-yl-(5-chloro-2-pyridinyl)methanone. Accessed January 15, 2026. Available from: [Link]

-

PubMed. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent. Accessed January 15, 2026. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Proline Derivatives and Analogs [sigmaaldrich.com]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ias.ac.in [ias.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. IR Spectrum: Amides [quimicaorganica.org]

- 13. Video: Mass Spectrometry of Amines [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. GCMS Section 6.15 [people.whitman.edu]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. pubs.acs.org [pubs.acs.org]

The Architect of Asymmetry: A Technical Guide to Proline-Derived Organocatalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of organocatalysis has revolutionized asymmetric synthesis, offering a sustainable and robust alternative to traditional metal-based catalysts. At the heart of this revolution lies L-proline, a simple, naturally occurring amino acid, and its derivatives. This guide provides an in-depth exploration of proline-derived organocatalysts, from the foundational principles of their catalytic action to their application in complex chemical transformations. We will dissect the mechanistic intricacies of enamine and iminium ion catalysis, explore the evolution of catalyst design from proline itself to highly efficient diarylprolinol silyl ethers, and provide practical insights into experimental design. This document serves as a technical resource for scientists aiming to harness the power of these remarkable catalysts in research and development.

Introduction: The Dawn of a New Catalytic Era

The field of asymmetric catalysis was long dominated by enzymes and metal complexes. However, the early 2000s witnessed a paradigm shift with the rediscovery and conceptualization of small organic molecules as potent and stereoselective catalysts.[1][2] This field, termed "organocatalysis," found its seminal breakthrough in the application of the amino acid L-proline.[3][4] The pioneering work, which included the Hajos-Parrish-Eder-Sauer-Wiechert reaction from the 1970s, demonstrated proline's ability to catalyze intramolecular aldol reactions with high enantioselectivity.[3][5][6] This laid the groundwork for the explosion of research that would establish proline and its derivatives as a cornerstone of modern synthetic chemistry, valued for being inexpensive, stable, and environmentally benign.[7]

The Proline Scaffold: A Privileged Chiral Catalyst

The remarkable catalytic prowess of proline is rooted in its unique structure. As the only proteinogenic amino acid with a secondary amine integrated into a five-membered ring, proline possesses exceptional conformational rigidity.[8][9][10][] This rigid pyrrolidine ring provides a well-defined chiral environment essential for stereocontrol.

Furthermore, proline is a bifunctional catalyst.[12][13] Its secondary amine acts as a nucleophile (a Lewis base) to activate carbonyl substrates, while the carboxylic acid group acts as a Brønsted acid, participating in proton transfer and stabilizing transition states through hydrogen bonding.[3][12] This dual functionality is central to its catalytic efficiency.

The Mechanistic Dichotomy: Enamine and Iminium Ion Catalysis

Proline-derived catalysts operate primarily through two distinct activation modes, allowing them to mediate a vast array of chemical transformations.

-

Enamine Catalysis (HOMO-raising): In this mode, the catalyst's secondary amine reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[14] This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, effectively making the α-carbon a potent nucleophile that can attack various electrophiles.[15] This is the operative mechanism in classic reactions like the aldol, Mannich, and Michael additions.[3][12][14]

-

Iminium Ion Catalysis (LUMO-lowering): Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the catalyst forms a positively charged iminium ion.[15][16] This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it highly susceptible to attack by nucleophiles at the β-position.[16] This mode is key for reactions like conjugate additions and Diels-Alder cycloadditions.[16][17]

The ability of a single catalyst scaffold to access both of these fundamental activation pathways underscores its versatility in synthetic chemistry.[18]

Caption: Dual catalytic modes of proline-derived organocatalysts.

Mechanism in Focus: The Proline-Catalyzed Aldol Reaction

The direct asymmetric intermolecular aldol reaction is a hallmark transformation of proline catalysis, first reported by List, Lerner, and Barbas in 2000.[1][19] A detailed look at its mechanism reveals the subtleties of stereocontrol.

The catalytic cycle begins with the formation of the key enamine intermediate from the ketone (e.g., acetone) and proline.[5][19] The aldehyde then approaches this enamine. The stereochemical outcome is dictated by a highly organized, chair-like six-membered transition state, famously rationalized by the Houk-List model .[20][21]

In this model:

-

The enamine, formed from the ketone and (S)-proline, adopts a specific conformation.

-

The carboxylic acid group of proline acts as an intramolecular Brønsted acid, forming a hydrogen bond with the aldehyde's carbonyl oxygen.

-

This hydrogen bond serves as a crucial organizational element, directing the aldehyde to attack the Re-face of the enamine.[20]

-

The bulky group of the aldehyde occupies a pseudo-equatorial position to minimize steric hindrance, leading to the preferential formation of one enantiomer.[6]

Following the C-C bond formation, the resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst, thus completing the cycle.[14][22]

Caption: Key interactions in the Houk-List model for stereoselectivity.

Evolution of Proline-Derived Catalysts

While proline itself is remarkably effective, significant research has been dedicated to modifying its scaffold to enhance reactivity, improve enantioselectivity, and broaden its substrate scope.[7] These "second-generation" catalysts often address limitations of proline, such as its low solubility in many organic solvents.

| Catalyst Class | Key Structural Modification | Advantage(s) | Representative Reactions |

| Proline Amides/Sulfonamides | Carboxylic acid converted to an amide or sulfonamide. | Enhanced solubility, altered H-bonding capability, improved stereoselectivity.[23] | Aldol, Mannich Reactions.[23] |

| (S)-α,α-Diarylprolinol Silyl Ethers | Carboxylic acid reduced to an alcohol and protected as a bulky silyl ether. Large aryl groups on the α-carbon. | High enantioselectivity, broad substrate scope, excellent reactivity via both enamine and iminium modes.[17][24][25] | Michael Additions, Diels-Alder, α-functionalizations.[24][25][26] |

| Tetrazole-based Analogs | Carboxylic acid group is replaced by a tetrazole ring. | Similar pKa to carboxylic acid but with different steric and electronic properties. | Mannich, Aldol Reactions.[27] |

The development of diarylprolinol silyl ethers , often called Hayashi-Jørgensen catalysts, was a major breakthrough.[26][28] The bulky diarylmethyl and silyl ether groups provide a highly effective chiral pocket that almost completely shields one face of the enamine or iminium ion intermediate, leading to exceptionally high levels of stereocontrol in a wide variety of reactions.[17][24][25][29]

A Survey of Key Synthetic Applications

Proline-derived organocatalysts have been successfully applied to a vast range of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Aldol Reaction: The direct, asymmetric addition of a ketone enamine to an aldehyde. It is a powerful tool for constructing β-hydroxy carbonyl units, a common motif in polyketide natural products.[6][30][31]

-

Mannich Reaction: A three-component reaction between an aldehyde, an amine, and a ketone to form β-amino carbonyl compounds.[32][33][34] This reaction provides direct access to chiral amines and amino acid derivatives.[1][35]

-

Michael Addition: The conjugate addition of a ketone or aldehyde to an α,β-unsaturated system (e.g., nitroalkenes, enones).[30][35] Diarylprolinol silyl ether catalysts are particularly effective for this transformation.[26]

-

α-Functionalization: The enantioselective introduction of heteroatoms (e.g., halogens, oxygen, nitrogen) at the α-position of aldehydes and ketones.[3]

-

Diels-Alder Reaction: Asymmetric [4+2] cycloadditions, typically activated through iminium ion catalysis, to construct chiral six-membered rings.[28][30]

Practical Guide: Experimental Design and Protocol

Successful application of proline catalysis requires careful consideration of reaction parameters.

Caption: A typical workflow for a proline-catalyzed reaction.

Key Experimental Parameters

-

Catalyst Loading: Typically ranges from 5 to 30 mol%. While higher loadings can increase reaction rates, lower loadings are desirable for process efficiency.

-

Solvent: Proline itself has poor solubility in non-polar organic solvents. Highly polar aprotic solvents like DMSO, DMF, and acetonitrile are commonly used.[27][36] For some reactions, neat conditions (using one of the liquid reactants as the solvent) are effective.[23] Interestingly, water/methanol mixtures have also been shown to be effective media.[27]

-

Temperature: Reactions are often run at room temperature or below (e.g., 0 °C to -20 °C) to enhance enantioselectivity.

-

Additives: In some cases, weak acids or bases are added to modulate the catalytic cycle, though this is often unnecessary. The presence of water can also play a complex role, sometimes being beneficial and sometimes detrimental.[20]

Example Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

This protocol is a representative example of a classic proline-catalyzed transformation.[19][31]

Materials:

-

L-proline (e.g., 30 mol%)

-

4-Nitrobenzaldehyde (1.0 equiv)

-

Acetone (often used as solvent or in large excess, e.g., 5-10 equiv)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

To a clean, dry reaction vessel, add L-proline.

-

Add the solvent (e.g., DMSO) and acetone. Stir the mixture until the catalyst dissolves.[31]

-

Add 4-nitrobenzaldehyde to the solution at the desired temperature (e.g., room temperature).[31]

-

Stir the reaction mixture for the required time (typically 4-48 hours), monitoring its progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.[31]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[31]

-

Extract the aqueous layer with an organic solvent like ethyl acetate (e.g., 3 times).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt like MgSO₄.[31]

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

-

Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Perspectives

From its humble beginnings as a simple amino acid catalyst, the field of proline-derived organocatalysis has matured into a powerful and indispensable tool for asymmetric synthesis. Its impact is evident in the countless applications in the synthesis of complex natural products and active pharmaceutical ingredients.[24] The development of highly sophisticated catalysts like the diarylprolinol silyl ethers demonstrates the power of rational design in tuning for reactivity and selectivity.

The future of the field points towards the development of even more efficient and selective catalysts, the expansion of their application in novel cascade reactions, and their integration into sustainable industrial processes.[23] As chemists continue to demand greener, more efficient, and more precise synthetic methods, the legacy and potential of the proline scaffold are certain to endure and inspire further innovation.

References

-

List, B. New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. Available at: [Link]

-

Wikipedia. Proline-catalyzed aldol reactions. Available at: [Link]

-

Shaikh, I. R., et al. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. PubMed. Available at: [Link]

-

Reyes-Rodriguez, G. J., et al. Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. NSUWorks. Available at: [Link]

-

Ahmad, S., et al. L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Armstrong, A., et al. The Houk-List Transition states for organocatalytic mechanism revisited. Imperial College London. Available at: [Link]

-

Lixin, R. Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Remedy Publications. Available at: [Link]

-

Wikipedia. Proline organocatalysis. Available at: [Link]

-

Carter, R. G., et al. Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC. Available at: [Link]

-

Singh, V. A review: L- Proline as an organocatalyst. ResearchGate. Available at: [Link]

-

Ozturk, T., et al. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. NIH. Available at: [Link]

-

Reyes-Rodriguez, G. J., et al. Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. ACS Publications. Available at: [Link]

-

Armstrong, A., et al. The Houk–List transition states for organocatalytic mechanisms revisited. RSC Publishing. Available at: [Link]

-

Mukherjee, S., et al. Asymmetric Enamine Catalysis. ACS Publications. Available at: [Link]

-

List, B., et al. Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]

-

Wikiwand. Proline organocatalysis. Available at: [Link]

-

Lombardo, M., et al. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]

-

LibreTexts. 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]

-

Rakul, J. F. PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois. Available at: [Link]

-

Kotsuki, H., et al. ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES. Available at: [Link]

-

Wikipedia. Proline. Available at: [Link]

-

Jensen, K. L., et al. The diarylprolinol silyl ether system: a general organocatalyst. PubMed. Available at: [Link]

-

Ibrahem, I., et al. Proline-catalysed Mannich reactions of acetaldehyde. Nature. Available at: [Link]

-

Vedantu. Proline: Structure, Functions, Synthesis & Applications. Vedantu. Available at: [Link]

-

Notz, W., et al. Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. ACS Publications. Available at: [Link]

-

Meggers, E. Iminium and enamine catalysis in enantioselective photochemical reactions. mediaTUM. Available at: [Link]

-

Meggers, E. Iminium and enamine catalysis in enantioselective photochemical reactions. PMC. Available at: [Link]

-

Lombardo, M., et al. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. Available at: [Link]

-

Wang, C., et al. POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. ResearchGate. Available at: [Link]

-

Yang, D., et al. Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. MDPI. Available at: [Link]

-

Ghosh, A. K., et al. Enamine/Iminium‐based Dual Organocatalytic Systems for Asymmetric Catalysis and Synthesis. ResearchGate. Available at: [Link]

-

Paton, R. S. Theory and Modeling of Asymmetric Catalytic Reactions. University of Bath. Available at: [Link]

-

Nobel Prize Outreach. ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. Nobel Prize. Available at: [Link]

-

Hayashi, Y., et al. Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters. Docentes FCT NOVA. Available at: [Link]

-

Bahmanyar, S., et al. Quantum mechanical predictions of the stereoselectivities of proline-catalyzed asymmetric intermolecular aldol reactions. PubMed. Available at: [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. nobelprize.org [nobelprize.org]

- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 4. Proline organocatalysis - Wikiwand [wikiwand.com]

- 5. pnas.org [pnas.org]

- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Proline - Wikipedia [en.wikipedia.org]

- 9. Proline: Structure, Functions, Synthesis & Applications [vedantu.com]

- 10. Page loading... [guidechem.com]

- 12. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 17. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]

- 21. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 22. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 23. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 24. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]

- 25. pubs.acs.org [pubs.acs.org]

- 26. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 27. mdpi.com [mdpi.com]

- 28. Proline-Based Organocatalysts [Asymmetric Synthesis] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 29. researchgate.net [researchgate.net]

- 30. longdom.org [longdom.org]

- 31. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 32. triggered.stanford.clockss.org [triggered.stanford.clockss.org]